molecular formula C9H10BrF3N2S B1430351 ({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide CAS No. 1326813-76-6

({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide

Cat. No.: B1430351
CAS No.: 1326813-76-6
M. Wt: 315.16 g/mol
InChI Key: PIQAUSOEQBDGGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with thiourea under basic conditions to form the corresponding isothiouronium salt. This intermediate is then treated with hydrobromic acid to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The sulfanyl group can form covalent bonds with nucleophilic residues, potentially inhibiting enzyme activity or altering protein function.

Comparison with Similar Compounds

Similar Compounds

    ({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide: Unique due to the presence of both trifluoromethyl and sulfanyl groups.

    2-(3-(Trifluoromethyl)benzyl)isothiouronium Bromide: Similar structure but different functional groups.

Uniqueness

This compound is unique due to its combination of trifluoromethyl and sulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methyl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2S.BrH/c10-9(11,12)7-3-1-2-6(4-7)5-15-8(13)14;/h1-4H,5H2,(H3,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQAUSOEQBDGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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